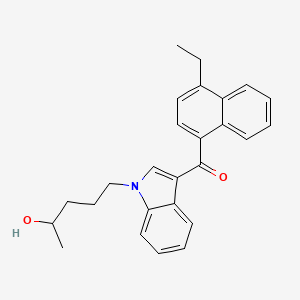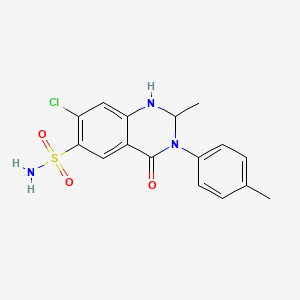
p-Metolazone
Übersicht
Beschreibung
p-Metolazone is a thiazide-like diuretic primarily used to treat congestive heart failure and high blood pressure. It works by decreasing the amount of water reabsorbed into the bloodstream by the kidneys, thereby reducing blood volume and increasing urine volume. This action helps lower blood pressure and prevent excess fluid accumulation in heart failure .
Wirkmechanismus
Mode of Action
The actions of p-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine .
Biochemical Pathways
This compound’s action on the renal tubular mechanism affects the body’s electrolyte balance. By inhibiting sodium reabsorption, it indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney . This action can lead to a decrease in blood volume and an increase in urine volume . Furthermore, this compound has been shown to upregulate mitochondrial chaperones, which could have implications for cellular longevity .
Pharmacokinetics
The bioavailability of this compound is approximately 65% . It is minimally metabolized in the kidneys and has an elimination half-life of 14 hours . The drug is primarily excreted in the urine . These properties influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic effect .
Result of Action
The primary result of this compound’s action is diuresis, or increased urine production . This leads to a decrease in blood volume, which can lower blood pressure and prevent excess fluid accumulation in conditions such as congestive heart failure . Additionally, it has been shown to increase the excretion of phosphate and magnesium ions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal and heart failure often coexist and contribute to fluid retention . In such cases, this compound remains active even when the glomerular filtration rate (GFR) is below 30–40 mL/min, giving it a considerable advantage over other thiazide diuretics . Furthermore, the drug’s action can be affected by dietary adjustments and the use of other diuretics .
Biochemische Analyse
Biochemical Properties
p-Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules, mostly in the distal tubules . This action decreases sodium reabsorption, and increases sodium, chloride, and water excretion . The inhibition of sodium transport is a key biochemical reaction that this compound is involved in.
Cellular Effects
This compound has significant effects on various types of cells, particularly those in the kidneys. By inhibiting sodium transport in renal tubules, it influences cell function by altering ion balance and fluid volume . This can impact cell signaling pathways and cellular metabolism, particularly pathways involved in ion transport and fluid balance.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with renal tubular cells. It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This interference with the renal tubular mechanism of electrolyte reabsorption is how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a pharmacokinetic study showed that the AUC and Cmax of this compound showed dose proportionality after a single dose . This indicates that the drug’s effects can vary based on dosage and timing.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, pharmacokinetic studies in humans have shown dose proportionality . This suggests that similar effects might be observed in animal models, with varying effects based on the dosage of this compound administered.
Metabolic Pathways
This compound is involved in the metabolic pathway related to sodium transport in the kidneys . It interacts with the epithelial cells of the renal tubules to inhibit sodium reabsorption, which in turn affects the metabolic flux of sodium and other ions.
Transport and Distribution
This compound is primarily transported and distributed within the body via the bloodstream. After oral administration, it is absorbed and then distributed to its site of action in the kidneys . Here, it interacts with the cells of the renal tubules to exert its diuretic effect.
Subcellular Localization
The subcellular localization of this compound is primarily at the renal tubules in the kidneys, where it acts to inhibit sodium reabsorption . This localization is crucial for its function as a diuretic, as it allows this compound to directly interact with the cells and structures involved in sodium transport and fluid balance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Metolazone involves several steps, starting from the appropriate quinazoline derivative. The key steps include the formation of the quinazoline ring, chlorination, and sulfonamide formation. The reaction conditions typically involve the use of solvents like methanol and reagents such as potassium dihydrogen orthophosphate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used for impurity analysis and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
p-Metolazone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
p-Metolazone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of diuretic mechanisms and drug interactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure.
Industry: Used in the development of new diuretic drugs and formulations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrochlorothiazide
- Chlorthalidone
- Indapamide
Comparison
p-Metolazone is unique among thiazide-like diuretics due to its ability to remain effective even in patients with moderate chronic kidney disease. Unlike other thiazide diuretics, this compound does not lose its efficacy when the glomerular filtration rate is below
Eigenschaften
IUPAC Name |
7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-3-5-11(6-4-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXBEQHWXLTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=C(C=C3)C)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-63-6 | |
| Record name | p-Metolazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028508636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-METOLAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883J1AF03V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


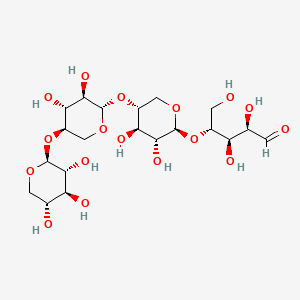


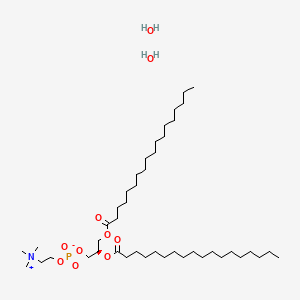

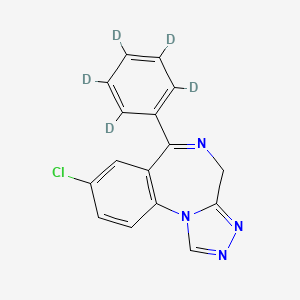


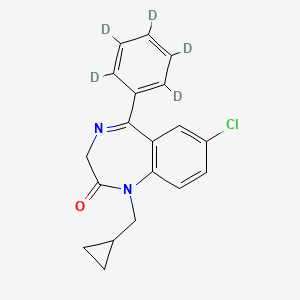
![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)
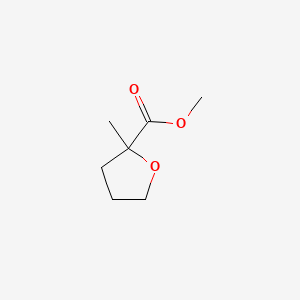
![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)
